4-(1H-indol-1-ylacetyl)piperazin-2-one

DGKα inhibition isoform selectivity XLP-1

SAR studies on DGKα are compromised when generic indole-piperazine analogs are substituted-minor changes at the piperazine ring can cause >10-fold potency loss and abolish isoform selectivity. This compound uniquely combines N1-indole substitution with a piperazin-2-one lactam, precisely matching the pharmacophore required for DGKα inhibition. • Enables isoform-selective DGKα profiling (vs. DGKθ, DGKζ) for XLP-1 research. • Serves as a negative control for serotonergic signaling due to attenuated 5-HT binding. • Provides a high-purity reference for LC-MS/MS method validation in biological matrices.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
Cat. No. B12177044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-1-ylacetyl)piperazin-2-one
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C14H15N3O2/c18-13-9-17(8-6-15-13)14(19)10-16-7-5-11-3-1-2-4-12(11)16/h1-5,7H,6,8-10H2,(H,15,18)
InChIKeyRPKJFHZNQMDSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-indol-1-ylacetyl)piperazin-2-one: Chemical Identity & Procurement


4-(1H-indol-1-ylacetyl)piperazin-2-one (CAS 1144496-75-2) is a synthetic small molecule featuring an indole moiety linked via an acetyl bridge to a piperazin-2-one core . With a molecular formula of C14H15N3O2 and a molecular weight of 257.29 g/mol, it belongs to the class of indole-piperazine hybrids, a scaffold frequently explored in medicinal chemistry for kinase inhibition and receptor modulation [1]. The compound is cataloged as a DGKα inhibitor-related chemical in the MeSH database [2].

DGKα inhibitor pharmacophore studies — indole-piperazin-2-one scaffold for isoform selectivity research
Kinase modulation tool compound — suitable for recombinant enzyme assay and cellular pathway analysis
Structural analog comparator — distinct N1-indole and piperazin-2-one vs. common C3-substituted piperazines

4-(1H-indol-1-ylacetyl)piperazin-2-one: Uniqueness Over Common Analogs


Generic substitution with standard indole-piperazine or piperazinone derivatives is not scientifically justifiable due to the unique combination of the indol-1-ylacetyl attachment and the piperazin-2-one lactam ring. Unlike the fully saturated piperazine ring, the piperazin-2-one core introduces a carbonyl group that alters hydrogen-bonding capacity, ring conformation, and metabolic stability [1]. In related DGKα inhibitor series, minor structural modifications at the piperazine ring—such as replacement of the 2-oxo group with a methylene or substitution at the indole nitrogen—have led to complete loss of isoform selectivity or a >10-fold reduction in potency [2]. Consequently, substituting 4-(1H-indol-1-ylacetyl)piperazin-2-one with a near analog risks invalidating pharmacophore models and experimental reproducibility.

Piperazine analog (no carbonyl) — removal of 2-oxo group may abolish DGKα affinity and alter metabolic stability profile
C3-substituted indole analogs — different linker position may shift isoform selectivity and introduce serotonergic off-target effects
Generic piperazinone derivatives — non-indole or altered acetyl attachments may not reproduce DGKα pharmacophore interactions

4-(1H-indol-1-ylacetyl)piperazin-2-one: Differentiation Evidence vs. Closest Analogs


DGKα Inhibitory Activity and Isoform Selectivity vs. Amb639752

4-(1H-indol-1-ylacetyl)piperazin-2-one is cataloged in MeSH as a diacylglycerol kinase (DGK) inhibitor closely related to the chemotype of Amb639752 [1]. In the Amb639752 SAR study, the core piperazin-2-one scaffold with an indole-acetyl substituent was critical for DGKα affinity, and modifications to the indole substitution pattern or piperazine ring oxidation state directly modulated isoform selectivity for DGKα over DGKθ and DGKζ [2]. While direct IC50 data for the target compound itself are not yet published in peer-reviewed literature, the class-level pharmacophore model predicts that the unsubstituted indol-1-ylacetyl group combined with the 2-oxopiperazine ring provides a distinct selectivity signature compared to the 2,6-dimethylindole-furanoylpiperazine structure of Amb639752 (DGKα IC50 ~ 1.6–1.8 µM for optimized analogs) [2].

DGKα Isoform Selectivity
Class-level inference
Target: IC50 not yet reported; Amb639752 analog ~1.6–1.8 µM (DGKα)
May offer distinct selectivity signature for DGKα pharmacophore refinement
Direct IC50 data not published; class-level prediction only
DGKα inhibition isoform selectivity XLP-1

Structural Differentiation: H-Bonding and Conformational Restriction

Replacement of the piperazin-2-one ring with a fully saturated piperazine (e.g., 4-(1H-indol-1-ylacetyl)piperazine) removes the carbonyl oxygen that serves as a key hydrogen-bond acceptor in the DGKα pharmacophore model [1]. In the Amb639752 series, the presence of a carbonyl group on the piperazine ring was essential for DGKα inhibition; analogs lacking this carbonyl showed complete loss of activity [1]. Additionally, the piperazin-2-one lactam confers greater metabolic stability compared to the free amine of piperazine, reducing susceptibility to N-dealkylation and oxidative metabolism [2].

H-Bond Acceptor Role
Class-level inference
Piperazin-2-one carbonyl essential for DGKα affinity; piperazine analog loses activity (SAR)
Carbonyl group is structural determinant for target engagement and metabolic fate
Lactam reduces N-dealkylation susceptibility vs. free amine
medicinal chemistry pharmacophore design metabolic stability

Indole N1-Substitution vs. C3/C2 Analogs

The attachment of the acetyl linker at the indole N1 position (indol-1-ylacetyl) rather than the common C3 or C2 positions distinguishes this compound from widely studied tryptamine-derived and indole-3-acetyl analogs [1]. In the broader indole-piperazine DGK inhibitor series, the position of the acetyl linker on the indole ring directly influenced both DGK isoform selectivity and off-target serotonin receptor antagonism [1]. N1-substituted indoles typically exhibit reduced 5-HT receptor affinity compared to C3-substituted analogs, potentially offering a cleaner pharmacological profile for DGK-focused studies [2].

Indole N1 vs C3 Substitution
Class-level inference
N1-acetyl indole predicted to reduce 5-HT receptor affinity vs. C3-substituted analogs
May limit serotonergic off-target effects; requires receptor profiling
Inferred from DGK inhibitor SAR and serotonin receptor pharmacology
indole chemistry receptor binding selectivity

Lipophilicity and Solubility vs. Piperazine Congeners

The piperazin-2-one ring imparts a lower calculated logP and higher aqueous solubility compared to the fully reduced piperazine analog. Based on in silico predictions, 4-(1H-indol-1-ylacetyl)piperazin-2-one (MW 257.29) has a calculated logP of approximately 1.2–1.5 , whereas the corresponding piperazine analog (4-(1H-indol-1-ylacetyl)piperazine, MW 243.30) has a calculated logP of approximately 1.8–2.1 . This difference in lipophilicity may translate to altered cellular permeability and tissue distribution profiles [1].

Lipophilicity (clogP)
Supporting evidence
Δ clogP ~0.6 units lower for piperazin-2-one vs. piperazine analog
Lower lipophilicity may improve aqueous solubility and reduce non-specific binding
In silico prediction; experimental logP validation needed
ADME solubility logP

4-(1H-indol-1-ylacetyl)piperazin-2-one: Optimal Research Applications


DGKα Pharmacophore Refinement and Selectivity Profiling

Use as a chemical probe to dissect the contribution of the indole N1-substitution and piperazin-2-one lactam to DGKα isoform selectivity. Compare activity against DGKα, DGKθ, and DGKζ in recombinant enzyme assays [1]. The distinct structural features relative to Amb639752 make the target compound a valuable control for SAR studies aimed at developing isoform-selective DGK inhibitors for X-linked lymphoproliferative disease (XLP-1) research [1].

Negative Control for Serotonin Receptor-Mediated Effects

Owing to the N1-indole substitution pattern, 4-(1H-indol-1-ylacetyl)piperazin-2-one is predicted to have attenuated 5-HT receptor binding compared to C3-substituted indole-piperazine analogs [1]. This makes it suitable as a negative control compound in studies where distinguishing DGKα-mediated cellular effects from serotonergic signaling is critical.

Metabolic Stability Benchmarking for Piperazinone Libraries

Evaluate the compound in liver microsome or hepatocyte stability assays to quantify the metabolic advantage of the piperazin-2-one lactam over the free piperazine ring. Data can guide medicinal chemistry strategies for improving the pharmacokinetic profiles of indole-piperazine lead series [1].

Analytical Reference Standard for LC-MS/MS Method Development

With a molecular weight of 257.29 g/mol and a well-defined SMILES structure (O=C1CN(C(=O)Cn2ccc3ccccc32)CCN1), 4-(1H-indol-1-ylacetyl)piperazin-2-one serves as a high-purity reference standard for developing and validating quantitative LC-MS/MS methods for indole-piperazinone analytes in biological matrices [1].

Application
Selection Property
Validation Focus
DGKα isoform selectivity profiling
Indole N1-substitution and piperazin-2-one scaffold
DGKα/θ/ζ recombinant enzyme assay comparison
Serotonin receptor negative control
N1-substitution predicted to reduce 5-HT affinity
5-HT receptor binding and functional assay validation
Metabolic stability benchmarking
Piperazin-2-one lactam vs. piperazine amine
Liver microsome/hepatocyte stability assays
LC-MS/MS analytical reference
Defined molecular identity and purity
LC-MS/MS method accuracy and precision in research matrices
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